molecular formula C13H18BFO2 B13644713 2-(2-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13644713
M. Wt: 236.09 g/mol
InChI Key: QIVWLOKHRYUGCW-UHFFFAOYSA-N
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Description

2-(2-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its utility in various chemical reactions, especially in the context of Suzuki-Miyaura cross-coupling reactions. The presence of the fluoromethyl group and the dioxaborolane moiety imparts unique reactivity and stability to the molecule, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(Fluoromethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. This reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst. The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.

    Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(2-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluoromethyl group enhances the reactivity and stability of the intermediate complexes, facilitating efficient coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A commonly used boron reagent in cross-coupling reactions, but lacks the fluoromethyl group.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the fluoromethyl substitution.

Uniqueness

The unique feature of 2-(2-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the presence of the fluoromethyl group, which imparts distinct reactivity and stability compared to other boron reagents. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in various fields, including pharmaceuticals and materials science .

Properties

Molecular Formula

C13H18BFO2

Molecular Weight

236.09 g/mol

IUPAC Name

2-[2-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H18BFO2/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-8H,9H2,1-4H3

InChI Key

QIVWLOKHRYUGCW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CF

Origin of Product

United States

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